

# Comparative MS Profiling Guide: N,4-Dimethylpyrimidin-5-amine

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## Compound of Interest

Compound Name: *N,4-dimethylpyrimidin-5-amine*

Cat. No.: B13972963

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## Executive Summary

**N,4-dimethylpyrimidin-5-amine** (CAS: 2913280-21-2 / 1420843-69-1) is a critical intermediate in the synthesis of kinase inhibitors and pyrimidine-based pharmaceuticals. Its structural specificity—defined by a secondary amine at position 5 and a methyl group at position 4—presents a unique identification challenge against regioisomers (e.g., 2,4-dimethylpyrimidin-5-amine) and isobaric impurities.

This guide details the characteristic Mass Spectrometry (MS) fragmentation patterns required to unequivocally identify this molecule. By comparing it with primary amine isomers, we establish a self-validating protocol for Quality Control (QC) and metabolite identification.

## Structural Basis of Fragmentation

The fragmentation behavior of **N,4-dimethylpyrimidin-5-amine** is governed by two structural features:

- The Secondary Amine (N-Methyl): The

-methyl bond is labile under Collision-Induced Dissociation (CID), leading to characteristic alkyl losses (

) or amine elimination (

).

- The Pyrimidine Core: The diazine ring undergoes characteristic Retro-Diels-Alder (RDA) cleavages, primarily expelling hydrogen cyanide ( ) or acetonitrile ( ).

## Key Molecular Data[1][2][3]

- Formula:
- Monoisotopic Mass: 123.0796 Da
- Precursor Ion  
:  
124.08

## Experimental Protocol (LC-MS/MS)

To replicate the profiles described below, ensure your instrument parameters favor both soft ionization (to preserve the molecular ion) and sufficient collision energy for structural elucidation.

## Standardized Workflow

Parameter	Setting	Rationale
Ionization Source	ESI Positive ( )	Pyrimidine nitrogens protonate readily ( ).
Capillary Voltage	3.0 - 3.5 kV	Balances sensitivity with stability; prevents in-source fragmentation.
Collision Energy (CE)	Ramp 15 - 35 eV	Low CE preserves the ; High CE reveals ring cleavage.
Mobile Phase	Formic Acid / ACN	Acidic pH ensures full protonation of the precursor.
Mass Range	50 - 150	Focuses on low-mass diagnostic fragments typical of this small molecule.

## Characteristic Fragmentation Analysis

The identification of **N,4-dimethylpyrimidin-5-amine** relies on a specific "fingerprint" that distinguishes it from isomers.

### Primary Pathway: The "N-Methyl" Signature

Unlike primary amine isomers which typically lose ammonia (

), the target molecule favors the loss of a methyl radical or the entire methylamine group.

- Precursor:

124 (

)

- Fragment A (

109): Loss of Methyl Radical (

,

).

- Mechanism: Homolytic cleavage of the

bond. This is a hallmark of

-alkylated amines.

- Fragment B (

93): Loss of Methylamine (

,

).

- Mechanism: Heterolytic cleavage of the

bond. This confirms the amine is secondary.

## Secondary Pathway: The "Ring" Signature

- Fragment C (

97): Loss of Hydrogen Cyanide (

,

).

- Mechanism: Classic pyrimidine ring contraction.

- Fragment D (

82): Sequential loss of

from the

109 fragment.

- Diagnostic Value: High-energy fragment confirming the pyrimidine core integrity.

## Visualizing the Fragmentation Mechanism

The following diagram illustrates the distinct pathways. Note the divergence between side-chain cleavage (blue) and ring cleavage (red).

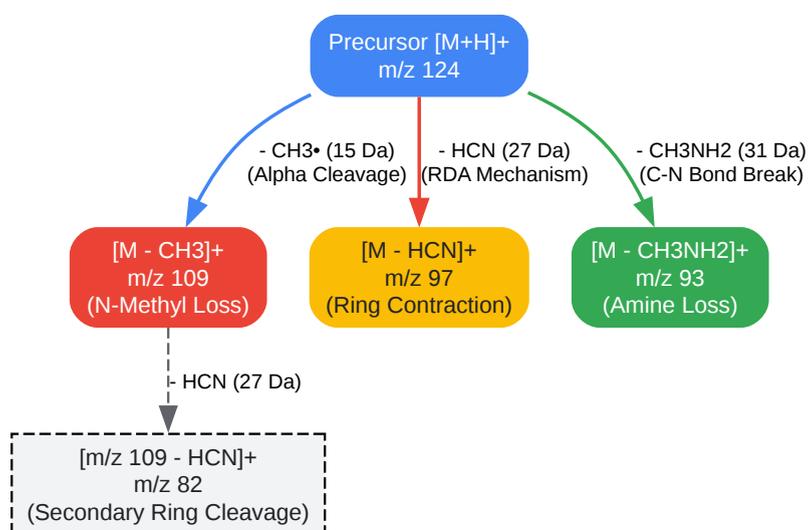


Figure 1: Predicted ESI-MS/MS Fragmentation Pathway of N,4-dimethylpyrimidin-5-amine

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Figure 1: The fragmentation tree highlights the competition between side-chain loss (109, 93) and ring contraction (97).

## Comparative Guide: Distinguishing Isomers

This is the most critical section for QC professionals. Many isomers share the mass 123 Da but exhibit distinct fragmentation physics.

### The "Isomer Challenge"

Target: **N,4-dimethylpyrimidin-5-amine** (Secondary Amine) Competitor: 4,6-dimethylpyrimidin-2-amine (Primary Amine)

Feature	Target Molecule (N,4-dimethyl...)[1]	Isomer A (4,6-dimethyl...)	Diagnostic Logic
Amine Type	Secondary ( )	Primary ( )	Target has labile N-Methyl group.
Primary Loss	( ) or ( )	( )	CRITICAL CHECK: If you see 107, it is NOT the target.
Base Peak	Often 109 or 97	Often 107 or 82	107 is the "Red Flag" ion.
Ring Cleavage	Loss of ( )	Loss of ( )	Isomer A is symmetric; Target is asymmetric.

## Decision Tree for Identification

Use this logic gate to validate your sample identity.

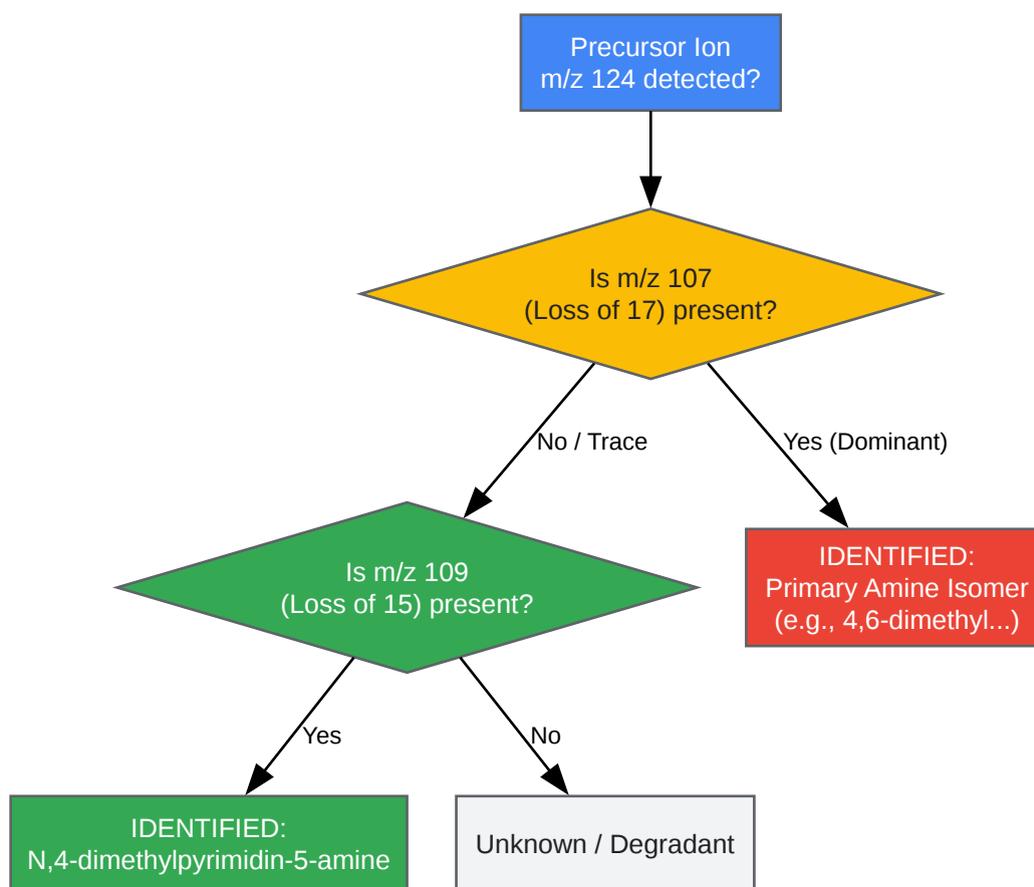


Figure 2: QC Decision Tree for Distinguishing Pyrimidine Amine Isomers

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Figure 2: A self-validating workflow to filter out primary amine isomers based on the presence of ammonia loss (

107).

## References

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